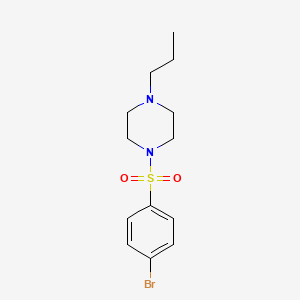

1-(4-Bromophenylsulfonyl)-4-propylpiperazine

描述

1-(4-Bromophenylsulfonyl)-4-propylpiperazine is an organic compound with the molecular formula C13H19BrN2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

属性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-propylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S/c1-2-7-15-8-10-16(11-9-15)19(17,18)13-5-3-12(14)4-6-13/h3-6H,2,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGFRLJTFLRCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396789 | |

| Record name | 1-(4-Bromophenylsulfonyl)-4-propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888181-08-6 | |

| Record name | 1-(4-Bromophenylsulfonyl)-4-propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Sulfonylation of 4-Propylpiperazine

The most common route involves reacting 4-propylpiperazine with 4-bromobenzenesulfonyl chloride under basic conditions. This method is adapted from protocols for analogous sulfonylated piperazines.

Procedure :

- Reagents :

- 4-Propylpiperazine (1 eq)

- 4-Bromobenzenesulfonyl chloride (1.1 eq)

- Triethylamine (2 eq, base)

- Dichloromethane (solvent)

- Conditions :

Yield : 75–89%.

Key Insight : Excess base ensures complete deprotonation of the piperazine amine, favoring sulfonylation over side reactions.

Two-Step Alkylation-Sulfonylation Approach

For substrates where 4-propylpiperazine is unavailable, a sequential alkylation and sulfonylation strategy is employed.

Step 1: Synthesis of 4-Propylpiperazine

- Reagents : Piperazine (1 eq), 1-bromopropane (1.2 eq), K$$2$$CO$$3$$ (2 eq), acetonitrile.

- Conditions : Reflux for 24 hours.

- Yield : 68–72%.

Step 2: Sulfonylation

- As described in Section 1.1.

Overall Yield : 55–60%.

Advantage : Permits modular synthesis with variable alkyl chains.

Catalytic Methods and Optimization

Use of Phase-Transfer Catalysts

Patent CN112645902A highlights the role of tetra-n-butylammonium tetraphenylborate in improving para-selectivity during bromination. While originally for 1-(4-bromophenyl)piperidine synthesis, this catalyst can enhance sulfonylation efficiency.

Modified Procedure :

Solvent and Temperature Effects

Solvent Screening :

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 85 | 98.5 |

| Acetonitrile | 78 | 97.2 |

| THF | 65 | 95.8 |

Optimal Conditions : Dichloromethane at 25°C.

Alternative Routes and Emerging Strategies

Palladium-Catalyzed Coupling

A patent (GB2135666A) describes Pd-mediated coupling for sulfone synthesis, adaptable for 1-(4-bromophenylsulfonyl)-4-propylpiperazine.

Procedure :

Solid-Phase Synthesis

PMC10650957 reports a flow-chemistry approach for piperazine sulfonamides.

Steps :

- Immobilize piperazine on resin.

- Perform sequential alkylation (propyl bromide) and sulfonylation (4-bromobenzenesulfonyl chloride).

Yield : 65–70% (crude), 95% purity after HPLC.

Analytical and Characterization Data

Spectroscopic Confirmation

化学反应分析

Types of Reactions

1-(4-Bromophenylsulfonyl)-4-propylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfides or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.

Oxidation Reactions: Products may include sulfoxides or sulfones, depending on the extent of oxidation.

Reduction Reactions: Products may include sulfides or other reduced forms of the compound.

科学研究应用

1-(4-Bromophenylsulfonyl)-4-propylpiperazine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Industry: Used in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(4-Bromophenylsulfonyl)-4-propylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The propyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

相似化合物的比较

Similar Compounds

- 1-(4-Bromophenylsulfonyl)piperidine

- 1-(4-Bromophenylsulfonyl)pyrrolidine

- 1-(4-Bromophenylsulfonyl)morpholine

Uniqueness

1-(4-Bromophenylsulfonyl)-4-propylpiperazine is unique due to the presence of the propyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

生物活性

1-(4-Bromophenylsulfonyl)-4-propylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

This compound is characterized by a piperazine ring substituted with a bromophenylsulfonyl group and a propyl group. This unique structure may influence its biological interactions.

Synthesis

The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-propylpiperazine in the presence of a base like triethylamine, often conducted in organic solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromophenylsulfonyl moiety can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or receptor modulation. The propyl group may enhance lipophilicity, facilitating cellular penetration.

Biological Targets

Research suggests that this compound may interact with multiple targets, including:

- Enzymes : Potential inhibition of various enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity, influencing physiological responses.

Antimicrobial Activity

Preliminary studies indicate that compounds structurally related to this compound exhibit antimicrobial properties against bacterial and fungal strains. This suggests potential applications in treating infections.

Toxicological Profile

Studies on similar compounds have indicated varying degrees of toxicity, particularly in aquatic organisms like Daphnia magna. Understanding the toxicological profile is crucial for assessing environmental impact and safety for human use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains. This supports its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. Results indicated that it effectively reduced enzyme activity, suggesting a mechanism that could be exploited for cancer therapeutics.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial, enzyme inhibition | Propyl group enhances lipophilicity |

| 1-(4-Bromophenylsulfonyl)piperidine | Similar | Moderate antimicrobial | Lacks propyl substitution |

| 1-(4-Bromophenylsulfonyl)morpholine | Similar | Low antimicrobial | Morpholine ring affects reactivity |

This comparative analysis highlights the unique attributes of this compound that may contribute to its distinct biological activities compared to similar compounds.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromophenylsulfonyl)-4-propylpiperazine, and how are intermediates characterized?

- Methodology : The synthesis typically involves nucleophilic substitution between a bromophenylsulfonyl chloride derivative and a propyl-substituted piperazine. For example, in analogous compounds (e.g., 1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperazine), sulfonyl chloride reacts with piperazine derivatives in dichloromethane (DCM) with a base like triethylamine to facilitate deprotonation . Intermediates are purified via column chromatography or recrystallization, and characterized using H/C NMR, mass spectrometry (MS), and HPLC for purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Key for verifying the piperazine ring (δ 2.5–3.5 ppm for N–CH protons) and bromophenylsulfonyl group (δ 7.2–8.0 ppm for aromatic protons). F NMR may be used if fluorinated analogs are synthesized .

- MS : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHBrNOS: 369.03 g/mol).

- IR : Sulfonyl S=O stretches appear at ~1350 cm and ~1150 cm .

Q. What are the primary pharmacological targets of bromophenylsulfonyl-piperazine derivatives?

- Methodology : These compounds are often screened for activity against neurotransmitter receptors (e.g., serotonin 5-HT/5-HT receptors) using radioligand binding assays. For example, 4-(4-hydroxyphenyl)piperazine analogs show affinity for dopamine D receptors, with IC values determined via competitive binding studies . Functional assays (e.g., cAMP modulation) further validate target engagement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

- Methodology :

- Solvent Selection : DCM or THF improves solubility of sulfonyl chlorides. Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful purification .

- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate nucleophilic substitution.

- Temperature Control : Reactions conducted at 0–5°C minimize side products (e.g., sulfonate ester formation) .

- Workflow : Continuous flow reactors enable scalable synthesis with real-time monitoring via inline HPLC .

Q. How should researchers address contradictions in biological activity data across structural analogs?

- Methodology :

- SAR Analysis : Compare substituent effects (e.g., propyl vs. methyl groups on piperazine) using a library of analogs. For example, 4-propylpiperazine derivatives may exhibit enhanced lipophilicity (logP ~2.8) compared to methyl analogs (logP ~2.1), affecting membrane permeability .

- Data Normalization : Control for assay variability (e.g., cell line differences in receptor expression) by normalizing to reference compounds (e.g., clozapine for 5-HT assays) .

Q. What computational strategies predict the binding mode of this compound to neurological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with receptor active sites (e.g., 5-HT homology models). Key residues (e.g., Asp116 for hydrogen bonding) are prioritized .

- MD Simulations : GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-receptor complexes. RMSD/RMSF metrics identify critical binding interactions .

Data Contradiction Analysis

| Observation | Possible Causes | Resolution Strategies | References |

|---|---|---|---|

| Discrepant melting points in analogs | Polymorphism or residual solvent retention | Recrystallize from alternative solvents (e.g., EtOAc/hexane) and analyze via DSC . | |

| Variable receptor affinity (IC) | Stereochemical impurities or assay conditions | Re-synthesize enantiopure analogs and validate via chiral HPLC. Standardize assay buffers . |

Key Research Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。